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Abstract: 2-Bromo-4,5-difluorobenzaldehyde is a key trifunctional aromatic building block,

indispensable in the fields of medicinal chemistry, agrochemicals, and materials science. Its

strategic placement of an aldehyde, a bromine atom, and two fluorine atoms on a benzene ring

offers a versatile platform for complex molecular engineering. The aldehyde group serves as a

point for chain extension and heterocycle formation, the bromo substituent is a prime handle for

metal-catalyzed cross-coupling reactions, and the difluoro pattern modulates the electronic

properties, metabolic stability, and binding affinity of target molecules. This guide provides an

in-depth analysis of its physicochemical properties, spectroscopic signature, a validated

synthesis protocol, and its core reactivity, offering researchers and drug development

professionals a comprehensive resource for its effective utilization.

Physicochemical and Structural Data
2-Bromo-4,5-difluorobenzaldehyde is typically a white to off-white crystalline solid at room

temperature.[1][2] Its structural and physical properties are summarized below. The strategic

arrangement of substituents makes it a valuable intermediate in organic synthesis.[3]
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Property Value Source(s)

IUPAC Name
2-bromo-4,5-

difluorobenzaldehyde
[4]

CAS Number 476620-54-9 [4]

Molecular Formula C₇H₃BrF₂O [4]

Molecular Weight 221.00 g/mol [5]

Appearance White crystalline powder [1]

Melting Point 51-53 °C [1]

Purity (Typical) >97.5% (HPLC) [4]

Storage
Room temperature, under inert

atmosphere
[6]

Spectroscopic Characterization
A definitive structural confirmation of 2-Bromo-4,5-difluorobenzaldehyde relies on a

combination of spectroscopic techniques. While a dedicated public spectral library for this

specific isomer is sparse, its signature can be reliably predicted based on the analysis of its

functional groups and data from closely related analogues.

¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be simple, showing two signals in the aromatic region

and one in the downfield aldehyde region.

Aldehyde Proton (CHO): A singlet is expected around δ 10.2-10.4 ppm. This significant

downfield shift is characteristic of aldehyde protons.

Aromatic Protons (Ar-H): Two distinct signals are anticipated between δ 7.5-8.0 ppm.

The proton at C6 (adjacent to the bromine) will appear as a doublet of doublets, split by

the adjacent proton at C3 and the fluorine at C5.
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The proton at C3 will also be a doublet of doublets, split by the proton at C6 and the

fluorine at C4. The precise coupling constants (J-values) will be critical for unambiguous

assignment. For example, the spectrum of the related 2,5-difluorobenzaldehyde shows

aromatic protons in this region.[7]

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display seven distinct carbon signals. The fluorine substituents will

cause characteristic splitting (C-F coupling).

Carbonyl Carbon (C=O): A signal is expected around δ 188-192 ppm.

Aromatic Carbons (C-F): The carbons directly attached to fluorine (C4 and C5) will appear as

doublets with large ¹JCF coupling constants, typically in the range of 240-260 Hz.

Aromatic Carbons (C-Br & C-CHO): The carbons attached to the bromine and aldehyde

groups (C2 and C1) will be influenced by both the substituent and the adjacent fluorines,

showing smaller coupling constants.

Aromatic Carbons (C-H): The carbons bonded to hydrogen (C3 and C6) will also exhibit

splitting due to coupling with the fluorine atoms. Data for similar compounds like 2-

fluorobenzaldehyde can provide reference values for these couplings.[8]

FT-IR Spectroscopy
The Infrared spectrum provides clear evidence for the key functional groups.

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-

1715 cm⁻¹. This is a hallmark of an aromatic aldehyde.

C-H Stretch (Aldehyde): Two weak to medium bands are typically observed around 2820-

2850 cm⁻¹ and 2720-2750 cm⁻¹.

C-F Stretch: Strong absorption bands between 1100-1300 cm⁻¹ are characteristic of aryl-

fluorine bonds.

Aromatic C=C Stretch: Medium to weak bands will appear in the 1450-1600 cm⁻¹ region.
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C-Br Stretch: A weaker absorption is expected in the fingerprint region, typically below 700

cm⁻¹. Analysis of related brominated and chlorinated benzaldehydes confirms these

characteristic absorption regions.[9][10]

Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) will show a distinct molecular ion peak and a

predictable fragmentation pattern.

Molecular Ion (M⁺): A prominent feature will be the isotopic cluster for the molecular ion due

to the presence of one bromine atom. Peaks of nearly equal intensity will be observed at m/z

220 (for ⁷⁹Br) and m/z 222 (for ⁸¹Br). This M/M+2 pattern is a definitive indicator of a

monobrominated compound.[11]

Key Fragments:

[M-H]⁺ (m/z 219/221): Loss of the aldehydic hydrogen.

[M-CHO]⁺ (m/z 191/193): Loss of the formyl radical, a common fragmentation pathway for

benzaldehydes.

[M-Br]⁺ (m/z 141): Loss of the bromine atom, resulting in a difluorobenzaldehyde cation.

Synthesis and Purification
While multiple synthetic routes can be envisioned, a robust and scalable method involves the

direct electrophilic bromination of a commercially available precursor, 3,4-

difluorobenzaldehyde. This approach is predicated on the ortho-directing effect of the aldehyde

group and the established procedures for aromatic bromination.

Proposed Synthetic Workflow
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Synthesis of 2-Bromo-4,5-difluorobenzaldehyde

3,4-Difluorobenzaldehyde
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 Dichloromethane (DCM)
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Aqueous Workup 
 (Na₂S₂O₃ wash)

Quenching
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 (Recrystallization or Chromatography)
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2-Bromo-4,5-difluorobenzaldehyde

Final Product
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Caption: Proposed synthesis workflow for 2-Bromo-4,5-difluorobenzaldehyde.

Experimental Protocol: Synthesis
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, dropping funnel, and nitrogen inlet, add 3,4-difluorobenzaldehyde (1.0 eq) and

anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, 0.1 eq) to the stirred solution. The

FeBr₃ acts as a Lewis acid catalyst to polarize the bromine molecule, generating the

electrophile.

Bromination: Add a solution of bromine (Br₂, 1.1 eq) in DCM dropwise via the addition funnel

over 30-60 minutes, ensuring the temperature remains below 5 °C. The reaction mixture will

typically turn reddish-brown.

Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 2-4 hours. Progress can be

monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass

Spectrometry (GC-MS) to confirm the consumption of the starting material.

Quenching and Workup: Once the reaction is complete, slowly pour the mixture into a beaker

containing a cold, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This step

quenches the excess bromine.

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM

(3x). Combine the organic layers.

Washing: Wash the combined organic phase sequentially with saturated aqueous sodium

bicarbonate (NaHCO₃) solution and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate

(MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary

evaporator to yield the crude product.

Purification Protocol
The crude product can be purified by either recrystallization or column chromatography.

Recrystallization: Dissolve the crude solid in a minimal amount of hot hexanes or a

hexane/ethyl acetate mixture. Allow the solution to cool slowly to room temperature and then

in a refrigerator to induce crystallization. Collect the purified crystals by vacuum filtration.
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Column Chromatography: If recrystallization is ineffective, purify the crude material using

silica gel column chromatography with a hexane/ethyl acetate gradient as the eluent.

Chemical Reactivity and Synthetic Applications
The utility of 2-Bromo-4,5-difluorobenzaldehyde stems from the distinct reactivity of its

aldehyde and aryl bromide functionalities. The electron-withdrawing nature of the fluorine

atoms and the aldehyde group deactivates the aromatic ring towards further electrophilic

substitution but enhances the reactivity of the C-Br bond in cross-coupling reactions.[12]

Reactions of the Aldehyde Group: Wittig Olefination
The aldehyde is readily converted into an alkene via the Wittig reaction, a powerful method for

C=C bond formation.[13][14] This reaction is fundamental for extending carbon chains and

building complex molecular scaffolds.
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Wittig Olefination Protocol

Phosphonium Salt + Base 
 (e.g., n-BuLi in THF)

Phosphonium Ylide 
 (Wittig Reagent)
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2-Bromo-4,5-difluorobenzaldehyde

Oxaphosphetane Intermediate
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Caption: Key steps in the Wittig olefination of an aldehyde.

Exemplary Protocol: Wittig Reaction

Ylide Generation: In a flame-dried flask under nitrogen, suspend

methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool to 0
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°C and add n-butyllithium (n-BuLi, 1.05 eq) dropwise. Stir the resulting orange-red solution

for 1 hour at this temperature.

Aldehyde Addition: Add a solution of 2-Bromo-4,5-difluorobenzaldehyde (1.0 eq) in

anhydrous THF dropwise to the ylide solution at 0 °C.

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until TLC

analysis indicates complete consumption of the aldehyde.

Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and

extract with diethyl ether (3x).

Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

Purify the resulting crude oil by flash chromatography to yield the corresponding styrene

derivative.

Reactions of the Aryl Bromide: Suzuki-Miyaura Cross-
Coupling
The C-Br bond is an excellent substrate for palladium-catalyzed cross-coupling reactions, such

as the Suzuki-Miyaura coupling.[15][16] This reaction forms a new C-C bond by coupling the

aryl bromide with an organoboron species, and it is one of the most widely used reactions in

modern drug discovery.[17]
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Suzuki-Miyaura Catalytic Cycle
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. sigmaaldrich.com [sigmaaldrich.com]

2. 4-Bromo-2,6-difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

3. H64621.06 [thermofisher.com]

4. H64621.06 [thermofisher.com]

5. 4-Bromo-2,5-difluorobenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]

6. assets.thermofisher.com [assets.thermofisher.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1343038?utm_src=pdf-body-img
https://www.benchchem.com/product/b1343038?utm_src=pdf-custom-synthesis
https://www.sigmaaldrich.com/US/en/sds/aldrich/b57400
https://www.chemicalbook.com/synthesis/4-bromo-2-6-difluorobenzylaldehyde.htm
https://www.thermofisher.com/order/catalog/product/H64621.06
https://www.thermofisher.com/order/catalog/product/H64621.06
https://www.sigmaaldrich.com/US/en/product/aldrich/cds023621
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAB25071~~PDF~~MTR~~CGV4~~EN~~2025-09-10%2015:58:16~~2-Bromo-5-fluorobenzaldehyde~~
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1343038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. 2,5-Difluorobenzaldehyde (2646-90-4) 1H NMR spectrum [chemicalbook.com]

8. 2-Fluorobenzaldehyde(446-52-6) 13C NMR [m.chemicalbook.com]

9. researchgate.net [researchgate.net]

10. Benzaldehyde, 2-bromo- [webbook.nist.gov]

11. benchchem.com [benchchem.com]

12. benchchem.com [benchchem.com]

13. Wittig reaction - Wikipedia [en.wikipedia.org]

14. masterorganicchemistry.com [masterorganicchemistry.com]

15. Suzuki reaction - Wikipedia [en.wikipedia.org]

16. chem.libretexts.org [chem.libretexts.org]

17. Suzuki Coupling [organic-chemistry.org]

To cite this document: BenchChem. [Physical and chemical properties of 2-Bromo-4,5-
difluorobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1343038#physical-and-chemical-properties-of-2-
bromo-4-5-difluorobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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